Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the family of pyrrole derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate typically involves the reaction of 5-amino-1H-pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The resulting Boc-protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production with improved efficiency and sustainability compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Free amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1H-pyrrole-2-carboxylate: Lacks the Boc protecting group, making it more reactive in certain conditions.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound with different functional groups.
Uniqueness
Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is unique due to its combination of the Boc protecting group and the pyrrole ring, which provides a balance of stability and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility in various chemical transformations.
Properties
Molecular Formula |
C12H18N2O4 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-9(13-8)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16) |
InChI Key |
QSGOIHMYEODQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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